molecular formula C8H16N2O B1380281 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide CAS No. 1512472-63-7

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide

Cat. No.: B1380281
CAS No.: 1512472-63-7
M. Wt: 156.23 g/mol
InChI Key: GIJVWSYHNGNQOD-UHFFFAOYSA-N
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Description

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and an ethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can be synthesized through several methods. One common approach involves the amidation of N-protected amines. For instance, N-Alloc-, N-Boc-, and N-Cbz-protected amines can be converted to amides using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is efficient and offers high yields under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale amidation reactions. The use of protecting groups such as N-Alloc, N-Boc, and N-Cbz is common to prevent side reactions and improve yield. The process may also involve catalytic hydrogenation or reduction steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act on voltage-gated calcium channels, modulating their activity and affecting neuronal signaling . The compound’s effects are mediated through pathways involving calcium ion flux and neurotransmitter release.

Comparison with Similar Compounds

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-7(11)8(6-9)4-3-5-8/h2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJVWSYHNGNQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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